molecular formula C17H13Br2N2P B14179617 3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole CAS No. 923035-98-7

3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole

Cat. No.: B14179617
CAS No.: 923035-98-7
M. Wt: 436.1 g/mol
InChI Key: GWWJLLQHHWEWNZ-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine atoms, a diphenylphosphanyl group, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole typically involves multi-step organic reactions One common approach is to start with a pyrazole precursor, which undergoes bromination to introduce bromine atoms at the 3 and 4 positions The diphenylphosphanyl group is then introduced through a phosphination reaction, and the ethenyl group is added via a vinylation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for bromination and phosphination steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents in place of the bromine atoms.

Scientific Research Applications

3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new ligands for catalysis.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The diphenylphosphanyl group can interact with metal ions, making the compound useful as a ligand in catalysis. The ethenyl group can participate in polymerization reactions, contributing to the formation of new materials.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromo-1H-pyrazole: Lacks the diphenylphosphanyl and ethenyl groups, making it less versatile in terms of chemical reactivity and applications.

    5-(Diphenylphosphanyl)-1-ethenyl-1H-pyrazole: Lacks the bromine atoms, which can limit its use in certain substitution reactions.

    3,4-Dibromo-5-(diphenylphosphanyl)-1H-pyrazole: Lacks the ethenyl group, which can affect its ability to participate in polymerization reactions.

Uniqueness

3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole is unique due to the combination of its substituents, which confer a range of chemical reactivities and potential applications. The presence of both bromine atoms and a diphenylphosphanyl group allows for diverse chemical modifications, while the ethenyl group provides additional functionality for polymerization and material science applications.

Properties

CAS No.

923035-98-7

Molecular Formula

C17H13Br2N2P

Molecular Weight

436.1 g/mol

IUPAC Name

(4,5-dibromo-2-ethenylpyrazol-3-yl)-diphenylphosphane

InChI

InChI=1S/C17H13Br2N2P/c1-2-21-17(15(18)16(19)20-21)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2

InChI Key

GWWJLLQHHWEWNZ-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(=C(C(=N1)Br)Br)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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